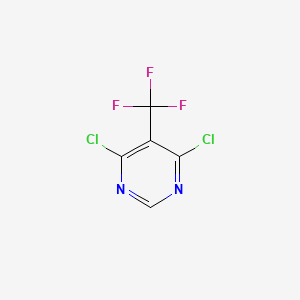

4,6-Dichloro-5-(trifluoromethyl)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4,6-Dichloro-5-(trifluoromethyl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C5HCl2F3N2. This compound is characterized by the presence of two chlorine atoms and one trifluoromethyl group attached to a pyrimidine ring. It is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique chemical properties and biological activities .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(trifluoromethyl)pyrimidine typically involves the reaction of 2,4,6-trichloropyrimidine with trifluoromethylating agents. One common method includes the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions . Another approach involves the use of trifluoromethyltrimethylsilane (TMSCF3) with a fluoride source like cesium fluoride (CsF) in an organic solvent .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 4,6-Dichloro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles such as amines, thiols, and alkoxides.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., DMF, DMSO) are commonly used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be employed.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed:

Nucleophilic Substitution: Substituted pyrimidines with various functional groups (e.g., amino, alkoxy, thio) are formed.

Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.

Applications De Recherche Scientifique

Pharmaceutical Applications

Antitumor Activity:

Research has demonstrated that 4,6-dichloro-5-(trifluoromethyl)pyrimidine exhibits promising antitumor properties. A notable study involved administering the compound to BALB/c nude mice inoculated with MDA-MB-231 breast cancer cells over a 30-day period. The results indicated a significant reduction in lung metastasis compared to established treatments like TAE226, highlighting its potential as an anticancer agent .

Structure-Activity Relationship (SAR):

Investigations into the structure-activity relationship of this compound reveal that the trifluoromethyl and dichloro groups enhance binding affinity to molecular targets associated with tumor growth and viral replication. This insight is crucial for designing more effective therapeutic agents .

Safety Profile:

Toxicity assessments have shown that this compound has a favorable safety profile at therapeutic doses. Subacute toxicity studies indicated no significant adverse effects in healthy mice at doses up to 40 mg/kg, suggesting its viability for further clinical development .

Agrochemical Applications

Intermediate for Pesticides:

The compound serves as an important intermediate in the synthesis of various agrochemicals, particularly pesticides. Its chemical structure allows it to participate in reactions that yield effective crop protection agents. For instance, processes involving this compound can lead to the development of new herbicides or insecticides .

Synthesis and Chemical Processes

Synthesis Techniques:

The synthesis of this compound can be achieved through several methods. One notable approach involves treating 4,6-dihydroxypyrimidine with phosphorus oxychloride in the presence of hindered amines, followed by chlorination with phosphorus pentachloride or a mixture of phosphorus trichloride and chlorine. This method has been optimized for high yields and purity .

Mécanisme D'action

The mechanism of action of 4,6-Dichloro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . In the case of receptor interactions, it can act as an agonist or antagonist, modulating signal transduction pathways .

Comparaison Avec Des Composés Similaires

- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine

- 2,4,6-Trichloro-5-(trifluoromethyl)pyrimidine

- 2,4-Dichloro-5-(trifluoromethyl)pyridine

Comparison: 4,6-Dichloro-5-(trifluoromethyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it exhibits higher reactivity in nucleophilic substitution reactions and greater potency in biological assays . The presence of both chlorine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable compound in drug discovery and development .

Activité Biologique

4,6-Dichloro-5-(trifluoromethyl)pyrimidine is a significant compound in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the presence of a pyrimidine ring substituted with two chlorine atoms and a trifluoromethyl group. This unique structure contributes to its lipophilicity, enhancing its interaction with biological membranes and molecular targets.

The biological activity of this compound primarily arises from its ability to inhibit specific enzymes and receptors. The trifluoromethyl group plays a crucial role in modulating the compound's reactivity and selectivity towards biological targets.

Biological Activities

-

Antimicrobial Activity

- Research has shown that derivatives of pyrimidine compounds exhibit selective antimicrobial properties. For instance, the introduction of the trifluoromethyl group has been linked to enhanced antichlamydial activity against Chlamydia trachomatis, with certain derivatives displaying IC50 values as low as 5.2 μg/mL, indicating potent inhibitory effects on chlamydial infections without harming host cells .

- Anticancer Potential

- Anti-inflammatory Effects

Table 1: Summary of Biological Activities

| Activity Type | Target Pathogen/Condition | IC50 Value (μg/mL) | Reference |

|---|---|---|---|

| Antichlamydial | Chlamydia trachomatis | 5.2 | |

| Anticancer | Various cancer cell lines | Varies | |

| Anti-inflammatory | COX-2 inhibition | 0.04 |

Selected Research Findings

- A study highlighted that the presence of the trifluoromethyl group was essential for achieving significant antichlamydial activity compared to other substituents like chlorine .

- Another investigation into the synthesis of pyrimidine derivatives revealed that certain modifications could lead to improved selectivity and potency against cancer cell lines while maintaining low toxicity profiles .

Propriétés

IUPAC Name |

4,6-dichloro-5-(trifluoromethyl)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HCl2F3N2/c6-3-2(5(8,9)10)4(7)12-1-11-3/h1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMIGBMWWLRNILS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(C(=N1)Cl)C(F)(F)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HCl2F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.